![molecular formula C10H11N3O2S B2762410 1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene CAS No. 138712-70-6](/img/structure/B2762410.png)

1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

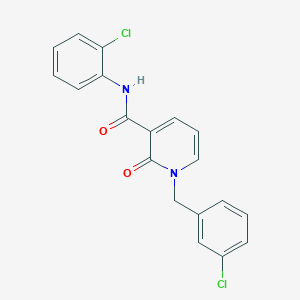

“1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene” is a chemical compound with the molecular formula C10H11N3O2S and a molecular weight of 237.28 . It is available for research use.

Molecular Structure Analysis

The molecular structure of “1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene” consists of a benzene ring with a complex substituent that includes a carbonyl group, a carbothioyl group, and a methylamino group .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene” are not detailed in the search results .Wissenschaftliche Forschungsanwendungen

Carbene-Mediated Transformations

Research by Katritzky et al. (2011) explored carbene-mediated transformations involving N-(3-butylbenzimidazol-3-ium-1-yl)-1-arylmethanimine iodides, leading to the synthesis of NHC·CS(2) betaines and benzoyl-[1-butyl-3-[(E)-(aryl)methyleneamino]benzimidazol-1-ium-2-carbothioyl]azanides. These findings underscore the versatility of carbene chemistry in synthesizing complex heterocyclic structures with potential applications in materials science and pharmaceuticals (Katritzky et al., 2011).

Supramolecular Assemblies

Bushey et al. (2001) investigated enforced stacking in crowded arenes, synthesizing molecules that self-assemble into columns due to intermolecular hydrogen bonding. This study illuminates the principles of molecular design for creating materials with specific physical properties, such as liquid crystalline phases, which are of interest in the development of advanced materials and nanotechnology (Bushey et al., 2001).

Heterogeneous Catalysis

Li et al. (2019) demonstrated the application of benzene-1,3,5-tricarboxamides (BTAs) in constructing amide functionalized covalent organic frameworks (COFs) for efficient heterogeneous catalysis, specifically for Knoevenagel condensation. This research highlights the importance of molecular engineering in designing catalysts for chemical synthesis, offering pathways to more sustainable and efficient chemical processes (Li et al., 2019).

Organic Synthesis Intermediates

Soliman et al. (2010) explored the synthesis of spiro heterocyclic compounds through reactions involving anilinocycloalkanecarbonitriles. This work contributes to the field of organic synthesis, providing new routes to complex molecules that could have applications in drug discovery and development (Soliman et al., 2010).

Efficient N-Phthaloylation

Casimir et al. (2002) described an efficient and racemization-free method for N-phthaloylation of amino acids and amino acid derivatives using methyl 2-((succinimidooxy)carbonyl)benzoate (MSB). Such advancements in synthetic methodologies are crucial for peptide synthesis and the development of peptide-based therapeutics (Casimir et al., 2002).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(methylcarbamoylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-11-9(15)13-10(16)12-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H3,11,12,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJVBSGVBZEIDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC(=S)NC(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2762327.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2762328.png)

![N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2762329.png)

![4-chloro-N-cyclohexyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2762333.png)

![2,3,5,6-tetramethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2762334.png)

![(2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole](/img/structure/B2762340.png)

![(3E)-3-{[(2-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2762342.png)

![N-[(4-Chlorophenyl)-pyridin-4-ylmethyl]-N-methylprop-2-enamide](/img/structure/B2762345.png)

![1-Ethyl-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2762348.png)